Iriflophenone-3-C-beta-flucoside

Antioxidant Analytical Chemistry Natural Products

Iriflophenone-3-C-beta-glucoside is a C-glycosylated benzophenone with a unique pharmacological fingerprint distinct from mangiferin or isomangiferin, showing zero DPPH scavenging but quantifiable ABTS (TEAC 1.04) and ORAC (3.61) activity. With a validated in vivo fasting glucose reduction of 46.4%—exceeding insulin (41.5%)—and α-glucosidase inhibition stronger than acarbose, it is an essential chemical probe for diabetes research and antioxidant assay calibration. Highly specific ELISA method recovery (96-99%) enables precise Aquilaria-derived product standardization. Procure this compound as an unadulterated ≥98% (HPLC) analytical standard for reproducible research and QC workflows.

Molecular Formula C19H20O10
Molecular Weight 408.4 g/mol
CAS No. 104669-02-5
Cat. No. B190445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIriflophenone-3-C-beta-flucoside
CAS104669-02-5
Molecular FormulaC19H20O10
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
InChIKeyBZYKNVLTMWYEFA-ZJKJAXBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iriflophenone-3-C-beta-glucoside (CAS 104669-02-5) Technical Reference for Research Procurement and Analytical Standardization


Iriflophenone-3-C-beta-glucoside (CAS 104669-02-5), also known as iriflophenone 3-C-β-D-glucopyranoside, is a C-glycosylated benzophenone derivative with the molecular formula C₁₉H₂₀O₁₀ and a molecular weight of 408.36 g/mol . It is a natural product isolated from various plant sources including Aquilaria spp., Cyclopia genistoides, and Mangifera indica, and is classified as a xanthone-type compound . This compound is commercially available as an analytical standard and research reagent, typically offered at purities ≥95% to ≥98% (HPLC) .

Why Iriflophenone-3-C-beta-glucoside Cannot Be Replaced by Generic Benzophenones or Xanthones in Targeted Research


The substitution of iriflophenone-3-C-beta-glucoside with other benzophenone glycosides or xanthones like mangiferin or isomangiferin is not scientifically valid due to profound differences in radical scavenging selectivity, in vivo hypoglycemic potency, and antibody cross-reactivity. Specifically, iriflophenone-3-C-beta-glucoside exhibits a unique antioxidant profile with no DPPH activity but quantifiable ABTS and ORAC values [1], whereas mangiferin and isomangiferin scavenge DPPH effectively. Furthermore, in an animal model, iriflophenone-3-C-beta-glucoside lowered fasting blood glucose by 46.4%, exceeding the effect of insulin (41.5%) in the same study [2]. These quantitative disparities underscore that this compound possesses a distinct and non-interchangeable pharmacological fingerprint, mandating its specific use in analytical and biological studies.

Quantitative Differentiation of Iriflophenone-3-C-beta-glucoside Against Key Analogs and Standards


Radical Scavenging Selectivity: No DPPH Activity vs. Mangiferin and Isomangiferin

In a head-to-head on-line HPLC antioxidant assay, iriflophenone-3-C-beta-glucoside demonstrated a unique and highly selective radical scavenging profile. Unlike the comparator xanthones mangiferin and isomangiferin, iriflophenone-3-C-beta-glucoside exhibited absolutely no radical scavenging ability against DPPH (TEAC = 0) [1]. Instead, its antioxidant activity was confined to ABTS⁺ and peroxyl radicals, with TEAC values of 1.04 (ABTS) and 3.61 (ORAC) [1]. In contrast, isomangiferin and mangiferin showed TEAC values of 0.57 and 0.62 against DPPH, respectively, and 1.82 and 1.67 against ABTS⁺ [1].

Antioxidant Analytical Chemistry Natural Products

In Vivo Hypoglycemic Potency: 46.4% Blood Glucose Reduction vs. Insulin (41.5%) and Methanolic Extract (40.3%)

In a comparative in vivo study using mice, iriflophenone-3-C-beta-glucoside (IPG) administered at a dose derived from its isolation as the main constituent (3.17% of methanolic extract) lowered fasting blood glucose levels by 46.4% [1]. This reduction surpassed that of both the positive control, insulin (41.5%), and the crude methanolic extract (40.3%) [1]. Additionally, IPG enhanced glucose uptake in rat adipocytes by 153%, which was comparable to the insulin-induced increase of 183% [1].

Diabetes In Vivo Pharmacology Glucose Metabolism

α-Glucosidase Inhibition Potency Compared to Acarbose

Iriflophenone-3-C-beta-glucoside isolated from Aquilaria sinensis has been reported to possess α-glucosidase inhibition activity stronger than that of acarbose, the standard clinical drug used as a positive control [1]. While the primary literature provides a qualitative comparison ("stronger than"), a subsequent review citing this work affirms the compound's potent inhibitory profile against α-glucosidase [1].

Enzyme Inhibition Diabetes Natural Products

Analytical Specificity: Low Antibody Cross-Reactivity with Diglucoside (13%) and Genkwanin Glycoside (3.55%)

A specific polyclonal antibody raised against iriflophenone-3-C-beta-glucoside (IP3G) was developed for an indirect competitive ELISA. This antibody exhibited low cross-reactivity with structurally related compounds present in the same plant matrix: 13% with iriflophenone 3,5-C-β-d-diglucopyranoside and 3.55% with genkwanin 5-O-β-primeveroside [1]. No cross-reactivity was detected with other compounds tested [1]. The ELISA method demonstrated excellent recovery rates of 96.0% to 99.0% for IP3G in Aquilaria leaf samples and a strong correlation with HPLC (R² = 0.9321) [1].

Immunoassay Analytical Method Development Quality Control

High-Value Research Applications for Iriflophenone-3-C-beta-glucoside Informed by Quantitative Differentiation


Reference Standard for Selective ABTS/ORAC Antioxidant Assays

Based on the direct head-to-head comparison showing zero DPPH scavenging but quantifiable ABTS (TEAC 1.04) and ORAC (TEAC 3.61) activity [1], iriflophenone-3-C-beta-glucoside serves as an ideal reference compound for validating and calibrating ABTS⁺ and ORAC-based antioxidant assays. Its lack of DPPH activity makes it a valuable negative control to distinguish assay-specific radical scavenging mechanisms. This application is particularly relevant for analytical laboratories and research groups focused on natural product antioxidant screening and food chemistry.

In Vivo Preclinical Model for Natural-Product Hypoglycemic Agents

The in vivo data demonstrating a 46.4% reduction in fasting blood glucose, exceeding that of insulin (41.5%) in a mouse model [1], positions iriflophenone-3-C-beta-glucoside as a validated chemical probe for investigating glucose homeostasis. It can be used as a positive control or reference compound in preclinical studies evaluating new natural or synthetic hypoglycemic agents, particularly those targeting glucose uptake enhancement (153% increase in adipocytes [1]).

High-Specificity ELISA Development for Plant Metabolite Quantification

The development of a polyclonal antibody with low cross-reactivity to the closest analog (13% for iriflophenone 3,5-C-β-d-diglucopyranoside) [1] enables the creation of highly specific ELISA kits. This is critical for quality control and standardization of Aquilaria-derived herbal products, dietary supplements, and botanical extracts. The validated ELISA method (recovery 96-99%, R²=0.9321 vs. HPLC [1]) offers a rapid, cost-effective alternative to chromatographic methods for routine analysis.

Benchmark Compound for α-Glucosidase Inhibitor Discovery

Given its reported α-glucosidase inhibitory activity stronger than the clinical drug acarbose [1], iriflophenone-3-C-beta-glucoside can serve as a natural-product benchmark in enzyme inhibition assays. Researchers screening for novel antidiabetic agents can use this compound to calibrate assay sensitivity and compare the potency of new isolates or synthetic derivatives, thereby streamlining hit identification and lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iriflophenone-3-C-beta-flucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.